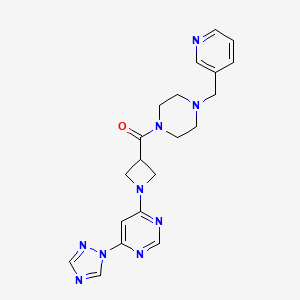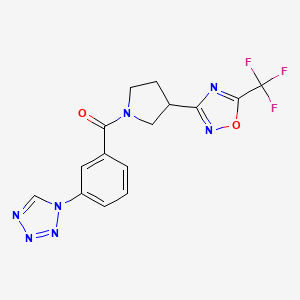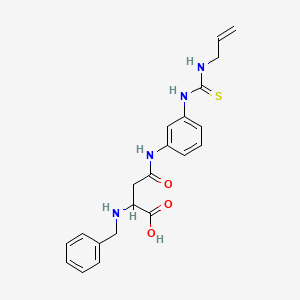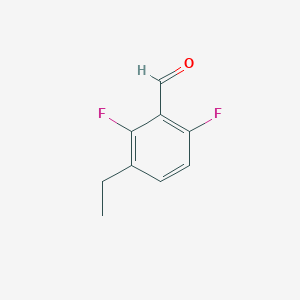
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-chloro-3-nitroanilinopropan-1-one (CNP) is an organic compound that has been used in a variety of scientific research applications. CNP is a synthetic compound that has a wide range of biochemical and physiological effects. It is primarily used in laboratory experiments to study its mechanism of action, as well as its advantages and limitations for such experiments.
科学的研究の応用
CNP has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. Additionally, CNP has been used to study the effects of nitro-aromatic compounds on the environment, as well as their potential toxicity. CNP has also been used in the study of drug metabolism, as it is a metabolite of some drugs.
作用機序
The mechanism of action of CNP is not fully understood, however, it is believed to be related to its ability to inhibit certain enzymes. CNP is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, CNP has been shown to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
CNP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as analgesic and antipyretic effects. Additionally, CNP has been shown to have antithrombotic and antiplatelet effects, as well as an ability to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The advantages of using CNP in laboratory experiments include its low cost, its easy availability, and its ability to inhibit certain enzymes. Additionally, CNP is relatively stable and can be stored for long periods of time. The limitations of using CNP in laboratory experiments include its potential toxicity, as well as its potential to produce false positives in certain tests.
将来の方向性
For the use of CNP in scientific research include further studies into its mechanism of action, its effects on drug metabolism, and its potential toxicity. Additionally, further studies could be done to explore the potential uses of CNP in the treatment of certain diseases, such as cancer and inflammatory diseases. Additionally, further studies could be done to explore the potential of CNP as an environmental pollutant, as well as its potential to interact with other compounds.
合成法
CNP is synthesized through a reaction between 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanoneitroaniline and methyl propionate. This reaction is catalyzed by an acid such as sulfuric acid, and the resulting compound is CNP. The reaction is typically carried out at a temperature of around 100-150°C, and the reaction time typically ranges from 1-2 hours.
特性
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-13-6-7-14(17)15(10-13)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJYECFNVIMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2458944.png)
![3-butyramido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2458945.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)

![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)





![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)


